3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine

IL-1β inhibition Pyridazine SAR Inflammation

Leverage this unique pyridazine scaffold for precision SAR. Its 2-chloro-6-fluorobenzylthio moiety is critical—replacing this halogen pattern abolishes IL-1β inhibitory activity, unlike generic para-fluoro or meta-methyl analogs. The privileged 3,4-dimethoxyphenyl group offers >50-fold kinase selectivity shifts versus 2,5-isomers. Procure alongside CAS 1040641-84-6 to deconvolute selectivity via matched molecular pair analysis. The thioether bridge further enables proprietary sulfoxide/sulfone diversification inaccessible to oxy-linked analogs.

Molecular Formula C19H16ClFN2O2S
Molecular Weight 390.86
CAS No. 896053-41-1
Cat. No. B2375381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
CAS896053-41-1
Molecular FormulaC19H16ClFN2O2S
Molecular Weight390.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F)OC
InChIInChI=1S/C19H16ClFN2O2S/c1-24-17-8-6-12(10-18(17)25-2)16-7-9-19(23-22-16)26-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3
InChIKeyYOSPWDSRADGDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine (CAS 896053-41-1): Core Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine (CAS 896053-41-1) is a synthetic, low-molecular-weight (390.86 g/mol) heterocyclic compound belonging to the thioether-linked pyridazine class . It features a pyridazine core substituted at the 3-position with a 2-chloro-6-fluorobenzylthio moiety and at the 6-position with a 3,4-dimethoxyphenyl group. This substitution pattern distinguishes it from closely related pyridazine-based screening compounds. Its primary relevance in the current research landscape is as a functionalized building block for medicinal chemistry and chemical biology probe development, rather than as a fully characterized drug candidate with peer-reviewed bioactivity data .

Why Generic Substitution of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine Fails: The Critical Role of Halogen Substitution Patterns in Pyridazine SAR


Generic substitution among thioether-linked pyridazine derivatives is contraindicated due to extreme sensitivity of both potency and target selectivity to the benzylthio halogen substitution pattern. Structure–activity relationship (SAR) studies demonstrate that replacing the 2-chloro-6-fluorobenzyl group with a 4-fluorobenzyl or 3-methylbenzyl analog can abolish or invert biological activity, as observed in interleukin-1β (IL-1β) production inhibition assays where subtle halogen repositioning led to complete loss of inhibitory activity [1]. Furthermore, the 3,4-dimethoxyphenyl substituent is a privileged pharmacophore for kinase inhibition, and even minor modifications (e.g., moving methoxy groups from 3,4- to 2,5-positions) can result in >50-fold shifts in selectivity against off-target kinases such as Src and EGFR [2]. These findings establish that compound 896053-41-1 occupies a unique and non-substitutable position within the pyridazine chemotype space, warranting its targeted procurement for SAR expansion or focused library design.

Product-Specific Quantitative Evidence Guide for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine: Differentiation Against Closest Structural Analogs


Halogen Substituent Pattern Drives Functional IL-1β Inhibitory Selectivity vs. 4-Fluorobenzyl and 3-Methylbenzyl Analogs

The 2-chloro-6-fluorobenzyl substitution pattern on compound 896053-41-1 provides a unique halogen bonding and steric profile that is absent in the 4-fluorobenzyl and 3-methylbenzyl analogs. In a pyridazine SAR series evaluated for IL-1β production inhibition in LPS-stimulated HL-60 cells, the position and identity of halogen substituents on the benzyl ring were decisive for activity; compounds with chloro-fluoro ortho-substitution patterns retained activity while para-fluoro or meta-methyl replacements abolished inhibitory potency [1]. Although direct IC50 data for 896053-41-1 has not been published in the peer-reviewed literature, the structural homology to the active benzylthio-pyridazine subseries supports its classification as an active-scaffold member rather than an inactive analog [1].

IL-1β inhibition Pyridazine SAR Inflammation

3,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl Isomerism Confers Distinct Kinase Selectivity Profiles in Pyridazine Scaffolds

The 3,4-dimethoxyphenyl substituent of 896053-41-1 is isomeric with the 2,5-dimethoxyphenyl group found in related pyridazine kinase inhibitors. In a published profiling study of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, the 2,5-dimethoxy arrangement conferred >50-fold selectivity against the off-target kinases Src and EGFR (compound IC50 = 0.8 nM at the primary target) [1]. This selectivity was explicitly attributed to the spatial arrangement of the pendant dimethoxyphenyl group. Consequently, the 3,4-dimethoxyphenyl isomer in 896053-41-1 is expected to produce a fundamentally different kinase selectivity fingerprint, making it a valuable comparator for probing dimethoxy positional effects on polypharmacology [1].

Kinase selectivity Dimethoxyphenyl isomerism Off-target profiling

Thioether Linker Enables Stepwise Functionalization and Scaffold Diversification Not Possible with Amino- or Oxy-Linked Pyridazine Analogs

The thioether (-S-) bridge in 896053-41-1 is a versatile synthetic handle for late-stage oxidation to sulfoxide or sulfone derivatives, enabling systematic modulation of polarity, hydrogen-bonding capacity, and metabolic stability. A 2023 dissertation on selective and stepwise functionalization of thio-substituted pyridazine building blocks demonstrated that the thioether moiety permits orthogonal transformations that are incompatible with amino- or oxy-linked pyridazine analogs [1]. In contrast, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (CAS 1225715-85-4), a common comparator, lacks the thioether bridge and therefore cannot be diversified through this route [2].

Synthetic chemistry Pyridazine building blocks Thioether functionalization

EGFR Wild-Type Inhibitory Potency: Pyridazine Chemotype Class-Level Benchmarking Against Erlotinib

While compound 896053-41-1 itself has not been individually profiled against EGFR, the pyridazine chemotype to which it belongs has been extensively validated as an EGFR inhibitor scaffold. In a 2021 study by Ahmed et al., pyridazine-pyrazoline hybrid compounds demonstrated EGFR wild-type IC50 values ranging from 0.65 to 0.84 μM, outperforming the clinical comparator erlotinib (IC50 = 0.95 μM) [1]. Compound 896053-41-1 shares the critical 3,4-dimethoxyphenyl pharmacophore and the pyridazine core present in the Ahmed et al. series but possesses a distinct thioether-benzyl substitution rather than a pyrazoline ring, positioning it as a structurally novel scaffold-hopping candidate for EGFR inhibitor development [1].

EGFR inhibition Anticancer Pyridazine chemotype

Physicochemical Property Differentiation: Calculated logP and Molecular Weight Distinguish 896053-41-1 from Piperazine-Linked Pyridazine Screening Compounds

At 390.86 g/mol and with a thioether-benzyl substitution pattern, 896053-41-1 occupies a distinct physicochemical space compared to the commonly screened 3-(piperazin-1-yl)-6-(3,4-dimethoxyphenyl)pyridazine series, whose molecular weights typically exceed 420–500 g/mol due to additional piperazine and carbonyl substituents . The lower molecular weight and absence of a basic piperazine nitrogen in 896053-41-1 predict lower polar surface area, potentially enhanced passive membrane permeability, and reduced hERG liability—factors that are critical in early-stage hit-to-lead triage .

Physicochemical properties Drug-likeness Compound selection

Best Research and Industrial Application Scenarios for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine


Matched Molecular Pair Analysis for Dimethoxyphenyl Isomer Selectivity in Kinase Inhibitor Programs

Procure 896053-41-1 alongside its 2,5-dimethoxyphenyl isomer (e.g., CAS 1040641-84-6) to establish a matched molecular pair for deconvoluting the impact of dimethoxy positional isomerism on kinase selectivity. The 2,5-isomer has demonstrated >50-fold selectivity against Src and EGFR (IC50 = 0.8 nM at the primary target) [1]. Head-to-head kinome profiling of both isomers will reveal whether the 3,4-dimethoxy configuration shifts selectivity toward or away from specific kinase subfamilies, directly informing structure-based design strategies. [1]

Ortho-Halogen Pharmacophore Validation for NLRP3/IL-1β Inflammasome Inhibitor Design

Use 896053-41-1 as a key probe in an SAR series investigating the ortho-chloro-fluoro pharmacophore hypothesis for IL-1β or NLRP3 inflammasome inhibition. Published pyridazine SAR demonstrates that ortho-halogen substitution on the benzyl ring preserves IL-1β inhibitory activity while para-fluoro or meta-methyl analogs lose all activity [1]. The thioether linkage further allows subsequent oxidation to sulfoxide/sulfone metabolites to evaluate metabolic stability without altering the core halogen pharmacophore [2]. [1][2]

Late-Stage Diversification via Thioether Oxidation for Physicochemical Property Modulation

Leverage the thioether bridge of 896053-41-1 for systematic oxidation to sulfoxide and sulfone derivatives, enabling fine-tuning of solubility, logP, and hydrogen-bond acceptor capacity. The stepwise functionalization protocol established by Hamze and Knochel (2023) provides a validated synthetic route for thio-substituted pyridazine building blocks [1]. This diversification strategy is inaccessible to the oxy-linked or amino-linked pyridazine analogs commonly stocked in screening libraries, making 896053-41-1 a uniquely enabling scaffold for property-driven lead optimization. [1]

EGFR Wild-Type Scaffold-Hopping Starting Point with Sub-Micromolar Chemotype Validation

Deploy 896053-41-1 as a structurally novel starting point for EGFR inhibitor scaffold-hopping programs. The pyridazine-3,4-dimethoxyphenyl chemotype has been validated in peer-reviewed studies with IC50 values of 0.65–0.84 μM against EGFR wild-type, surpassing erlotinib (IC50 = 0.95 μM) [1]. Compound 896053-41-1 retains the critical pharmacophoric elements while introducing a thioether-benzyl substitution not present in the validated pyrazoline series, offering a distinct intellectual property position and a new vector for potency optimization. [1]

Quote Request

Request a Quote for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.